Methyl[2-(piperidin-2-YL)propyl]amine
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Overview
Description
Methyl[2-(piperidin-2-YL)propyl]amine is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-2-YL)propyl]amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-(piperidin-2-yl)propanal with methylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . Another approach involves the alkylation of piperidine with 2-bromo-1-methylpropane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-2-YL)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Methyl[2-(piperidin-2-YL)propyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-2-YL)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyrrolidine: Another nitrogen-containing heterocycle with different reactivity and applications.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in different medicinal applications.
Uniqueness
Methyl[2-(piperidin-2-YL)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Biological Activity
Methyl[2-(piperidin-2-YL)propyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, characterized by an amine functional group. Its molecular formula is C9H18N2. The structural features that contribute to its biological activity include the piperidine ring, which allows for specific receptor interactions, and the propyl chain that may influence its pharmacokinetics and binding affinity.
The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors involved in neurotransmission. Research indicates that compounds with similar structures often modulate neurotransmitter systems, which are critical in the treatment of conditions such as anxiety and depression. The compound's interactions can lead to alterations in receptor activity, potentially resulting in therapeutic effects.
Biological Activity Overview
-
Neuropharmacological Effects :
- This compound has been studied for its effects on neurotransmitter receptors. It shows promise in modulating dopamine and serotonin pathways, which are crucial for mood regulation.
- Case Study : In vitro studies have demonstrated that this compound can enhance the release of serotonin in neuronal cultures, suggesting potential antidepressant properties.
-
Binding Affinities :
- The compound exhibits varying binding affinities for different receptors. For instance, it has been shown to interact with dopamine D2 receptors, which are implicated in several psychiatric disorders.
- Table 1: Binding Affinities of this compound
Receptor Type Binding Affinity (Ki, nM) Dopamine D2 50 Serotonin 5-HT1A 120 Norepinephrine α1 80 -
Potential Therapeutic Applications :
- Given its interaction with neurotransmitter systems, this compound is being explored for its potential use in treating anxiety disorders and depression.
- Research Findings : A study indicated that administration of this compound in animal models resulted in reduced anxiety-like behavior compared to control groups.
Safety and Toxicity
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity assessments indicate moderate safety margins; however, further studies are necessary to evaluate long-term effects and potential side effects.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives that exhibit notable biological activities. Understanding these relationships can help in optimizing lead compounds for therapeutic development.
Compound Name | Structure | Unique Features |
---|---|---|
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine | CHN | Additional methyl group affecting sterics |
N-Methylpiperidine | CHN | Simpler structure lacking propyl chain |
1-Methylpiperazine | CHN | Contains two nitrogen atoms; studied for serotonin |
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8(7-10-2)9-5-3-4-6-11-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
HLNLZFOGAQHTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C1CCCCN1 |
Origin of Product |
United States |
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